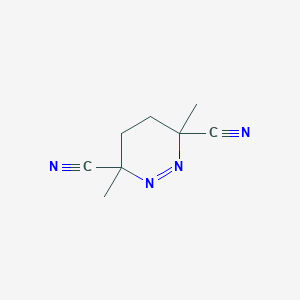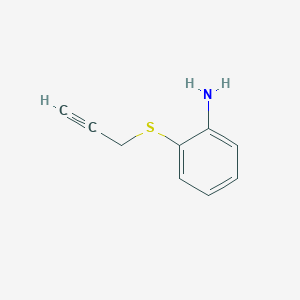
1-Hexadecylpyrimidin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecylpyrimidin-1-ium chloride is a quaternary ammonium compound with the molecular formula C21H40ClN. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-hexadecylpyrimidin-1-ium chloride typically involves the quaternization of pyrimidine with a long-chain alkyl halide. One common method is the reaction of pyrimidine with hexadecyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and optimize yield. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexadecylpyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent pyrimidine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Parent pyrimidine and hexadecyl alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Hexadecylpyrimidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed as an antimicrobial agent in biological studies to inhibit the growth of bacteria and fungi.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its surfactant properties
Wirkmechanismus
The mechanism of action of 1-hexadecylpyrimidin-1-ium chloride primarily involves its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property makes it an effective antimicrobial agent. Additionally, its ability to form micelles allows it to encapsulate hydrophobic molecules, facilitating their transport and delivery .
Vergleich Mit ähnlichen Verbindungen
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Hexadecyltrimethylammonium bromide: A surfactant with a similar structure but different counterion.
Benzalkonium chloride: A widely used disinfectant with a similar mode of action
Uniqueness: 1-Hexadecylpyrimidin-1-ium chloride is unique due to its pyrimidine core, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This structural difference can influence its reactivity and interaction with biological membranes, making it a valuable compound in specific applications .
Eigenschaften
CAS-Nummer |
58570-57-3 |
|---|---|
Molekularformel |
C20H37ClN2 |
Molekulargewicht |
341.0 g/mol |
IUPAC-Name |
1-hexadecylpyrimidin-1-ium;chloride |
InChI |
InChI=1S/C20H37N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19-16-17-21-20-22;/h16-17,19-20H,2-15,18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RDEMPZLHWXDAPF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CN=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)


![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)


![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)



